3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine can be achieved through several synthetic routes. One common method involves the reduction of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one using a suitable reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction is typically carried out at room temperature and yields the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Reduction can produce more saturated amine derivatives.
Substitution: Substitution reactions can lead to a variety of substituted benzopyran derivatives.
Scientific Research Applications
3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-3,4-dihydro-2H-1-benzopyran-4-one: This compound is structurally similar but lacks the amine group.
2H-1-Benzopyran, 3,4-dihydro-: Another similar compound with a different substitution pattern on the benzopyran ring
Uniqueness
3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to the presence of the amine group, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7,10H,6,11H2,1H3 |
InChI Key |
ZZNNYMMLWMBZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=CC=CC=C2C1N |
Origin of Product |
United States |
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